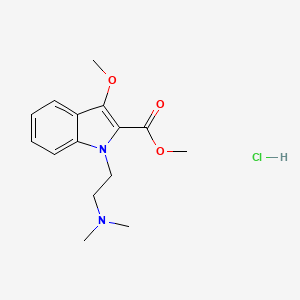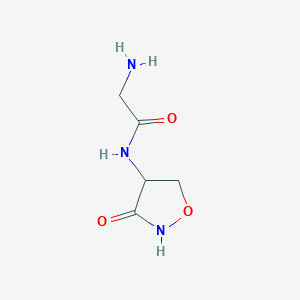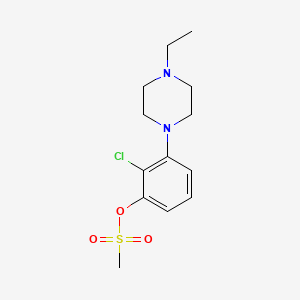
1-Methoxyaziridine-2,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxyaziridine-2,2-dicarboxamide is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their high reactivity due to the strain in the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxyaziridine-2,2-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of aziridine-2-carboxylic acid derivatives with methoxyamine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxyaziridine-2,2-dicarboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reactions with amines can yield amine derivatives, while reactions with thiols can produce thiol-substituted products .
Applications De Recherche Scientifique
1-Methoxyaziridine-2,2-dicarboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-methoxyaziridine-2,2-dicarboxamide exerts its effects involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles . This reactivity allows the compound to selectively alkylate thiol groups on proteins, leading to the inhibition of enzymes such as protein disulfide isomerases . This selective alkylation is particularly effective under physiological pH conditions, making it a promising candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxamide: Known for its low toxicity and potential as an anticancer agent.
Aziridine-2-carboxylic acid derivatives: These compounds share similar reactivity and are used in various synthetic applications.
Uniqueness: 1-Methoxyaziridine-2,2-dicarboxamide stands out due to its methoxy group, which influences its reactivity and stability. This unique feature allows for selective reactions that are not as easily achieved with other aziridine derivatives .
Propriétés
Numéro CAS |
7226-98-4 |
|---|---|
Formule moléculaire |
C5H9N3O3 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
1-methoxyaziridine-2,2-dicarboxamide |
InChI |
InChI=1S/C5H9N3O3/c1-11-8-2-5(8,3(6)9)4(7)10/h2H2,1H3,(H2,6,9)(H2,7,10) |
Clé InChI |
XEHLHVSHUHMYMO-UHFFFAOYSA-N |
SMILES canonique |
CON1CC1(C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)

![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)

![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)







